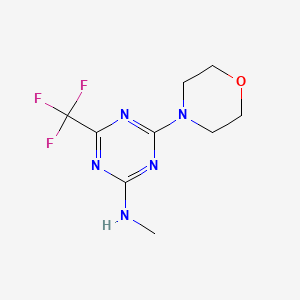
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-4-(4-morpholinyl)benzamide
- 4-Methyl-N-(4-(4-morpholinyl)phenyl)-3-nitrobenzenesulfonamide
- Tetraphenylethene-based Schiff bases
Uniqueness
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
58892-40-3 |
|---|---|
Molekularformel |
C9H12F3N5O |
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
N-methyl-4-morpholin-4-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12F3N5O/c1-13-7-14-6(9(10,11)12)15-8(16-7)17-2-4-18-5-3-17/h2-5H2,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
WVZBFQKMWGKBEL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)C(F)(F)F)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


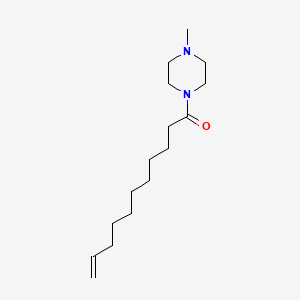
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
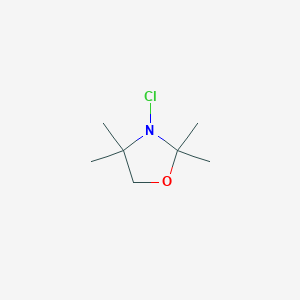
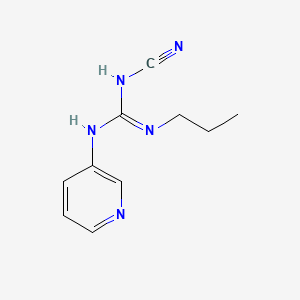
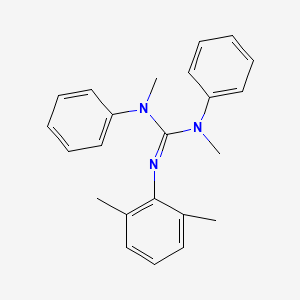

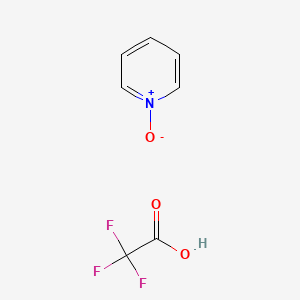
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
